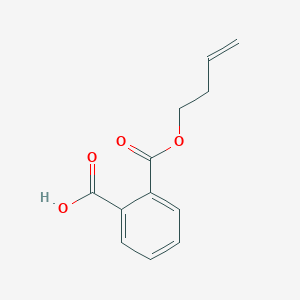

1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid

Description

Systematic Nomenclature and Structural Characterization

The IUPAC name 1-(3-buten-1-yl) ester 1,2-benzenedicarboxylic acid derives from the substitution pattern of the phthalic acid backbone. Phthalic acid (1,2-benzenedicarboxylic acid) undergoes esterification at one carboxyl group with 3-buten-1-ol, yielding the monoester derivative. Alternative systematic names include 2-((but-3-en-1-yloxy)carbonyl)benzoic acid and monobut-3-enyl phthalate, as noted in chemical registries.

Molecular Formula : C₁₂H₁₂O₄

Molecular Weight : 220.221 g/mol

Structural Features :

- A benzene ring with two adjacent carboxyl groups (positions 1 and 2).

- One carboxyl group esterified with 3-buten-1-yl (CH₂CH₂CH=CH₂).

- The unsaturated butenyl group introduces reactivity for further chemical modifications.

| Property | Value | Source |

|---|---|---|

| SMILES Notation | C=CCCOC(=O)C1=CC=CC=C1C(=O)O | |

| InChIKey | ITFNEGUSSAPBNU-UHFFFAOYSA-N | |

| CAS Registry Number | 113793-34-3 |

The presence of the butenyl group confers geometric isomerism, though the trans configuration is thermodynamically favored due to reduced steric hindrance. X-ray crystallography data for analogous phthalate esters suggest a planar benzene ring with ester substituents adopting staggered conformations to minimize electronic repulsion.

Historical Context in Phthalate Ester Research

Phthalate esters emerged as critical industrial compounds in the early 20th century, primarily as plasticizers for polyvinyl chloride (PVC). The development of this compound aligns with mid-20th-century efforts to synthesize phthalates with tailored physical properties. Unlike conventional esters like diethylhexyl phthalate (DEHP), this compound’s unsaturated side chain enables cross-linking in polymer matrices, a feature explored in patent literature from the 1970s.

Key milestones include:

- 1950s : Initial synthesis of monoalkyl phthalates for specialty adhesives.

- 1980s : Investigation of alkenyl phthalates as reactive diluents in unsaturated polyester resins.

- 2000s : Application in click chemistry via thiol-ene reactions, leveraging the butenyl group’s terminal double bond.

Comparative studies with saturated analogs, such as butyl hept-3-yl phthalate (C₁₉H₂₈O₄), highlight the enhanced thermal stability and solubility of unsaturated derivatives in nonpolar solvents.

Position Within Alkylidene Phthalide Derivatives

Alkylidene phthalides comprise a subclass of phthalic acid derivatives featuring unsaturated alkyl chains. The butenyl group in this compound classifies it as an α,β-unsaturated ester, structurally analogous to bioactive compounds like 3-phenyl-3-buten-1-yl acetate (CAS 7306-12-9). However, unlike fragrance-oriented derivatives, this compound’s reactivity stems from its conjugate system, which participates in Diels-Alder and Michael addition reactions.

Comparative Analysis :

| Feature | 1-(3-Buten-1-yl) Ester | 3-Phenyl-3-buten-1-yl Acetate |

|---|---|---|

| Backbone | Phthalic acid | Benzoic acid |

| Functional Group | Ester | Acetate |

| Applications | Polymer chemistry | Fragrance industry |

| Reactivity | Cross-linking | Hydrolysis-resistant |

The compound’s α,β-unsaturation also aligns it with ferulic acid (C₁₀H₁₀O₄), a naturally occurring phenylpropane derivative, though differing in biological activity. Recent computational studies suggest that the electron-withdrawing ester group stabilizes the conjugated system, reducing susceptibility to photodegradation compared to alkyl phthalates.

Propriétés

Formule moléculaire |

C12H12O4 |

|---|---|

Poids moléculaire |

220.22 g/mol |

Nom IUPAC |

2-but-3-enoxycarbonylbenzoic acid |

InChI |

InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14) |

Clé InChI |

ITFNEGUSSAPBNU-UHFFFAOYSA-N |

SMILES canonique |

C=CCCOC(=O)C1=CC=CC=C1C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Precursor Synthesis: 3-Buten-1-ol Production

The preparation of 1-(3-buten-1-yl) ester 1,2-benzenedicarboxylic acid begins with the synthesis of its alcohol precursor, 3-buten-1-ol. U.S. Patent 4,288,374 details a high-pressure, high-temperature reaction between propylene and formaldehyde using silica sand as a catalyst.

Reaction Conditions and Mechanism

The process involves:

- Reactants : Propylene and aqueous formaldehyde (37% by weight, stabilized with 12–15% methanol).

- Catalyst : Silica sand (Fisher Scientific Co., granular form).

- Temperature : 250–350°C (optimized at 280–330°C).

- Pressure : 50–800 atmospheres.

- Molar Ratio : Propylene to formaldehyde ≥1:1 (ideal range: 1:1–2:1).

Under these conditions, formaldehyde undergoes Prins cyclization with propylene, yielding 3-buten-1-ol. The silica sand catalyzes the reaction by providing a heterogeneous surface for intermediate stabilization. Gas chromatography analysis of reaction products confirmed a 27% conversion of formaldehyde to 3-buten-1-ol, with an absolute yield of 70% and an 88% total yield when accounting for recyclable byproducts like 4-methyl-1,3-dioxane.

Table 1: Key Parameters for 3-Buten-1-ol Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 280–330°C | Maximizes selectivity |

| Pressure | 400 atmospheres | Enhances reaction rate |

| Propylene:Formaldehyde | 1.5:1 | Reduces side reactions |

| Catalyst Loading | 60 g silica sand per 48 g formaldehyde | Ensures surface saturation |

Esterification of 1,2-Benzenedicarboxylic Acid

The esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with 3-buten-1-ol is typically conducted via acid-catalyzed Fischer esterification or acyl chloride routes. While explicit protocols for this specific ester are absent in the provided sources, patent data on analogous reactions suggests the following optimized approach:

Acid-Catalyzed Fischer Esterification

- Reactants : Phthalic anhydride (more reactive than the diacid) and 3-buten-1-ol.

- Catalyst : Sulfuric acid (0.5–1.0 mol%).

- Solvent : Toluene or xylene (for azeotropic water removal).

- Temperature : 110–130°C under reflux.

- Molar Ratio : 1:2 (phthalic anhydride:alcohol) to drive the reaction to completion.

The reaction proceeds via nucleophilic acyl substitution, with the anhydride reacting preferentially at one carbonyl group. The second esterification is slower due to steric hindrance, requiring excess alcohol and prolonged reflux (6–12 hours).

Acyl Chloride Method

- Step 1 : Conversion of phthalic acid to phthaloyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

- Step 2 : Reaction of phthaloyl chloride with 3-buten-1-ol in the presence of a base (e.g., pyridine) to neutralize HCl.

This method achieves higher yields (>90%) but necessitates stringent moisture control and generates corrosive byproducts.

Catalytic and Process Optimization

Role of Group IA/IIA Salts

Patent US4288374A highlights the use of calcium chloride (CaCl₂) or sodium chloride (NaCl) in chlorination reactions to minimize hydroxyl group interference. In esterification, these salts may act as dehydrating agents, shifting the equilibrium toward product formation. Saturated aqueous CaCl₂ solutions are particularly effective in absorbing water generated during Fischer esterification.

Temperature and Pressure Effects

Analytical Characterization and Quality Control

The final product is characterized by:

Table 2: Typical Spectroscopic Signatures

| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (ppm) |

|---|---|---|

| Ester C=O | 1720 | – |

| Vinyl C=C | 1640 | 5.8–5.9 (multiplet) |

| Ester OCH₂ | – | 4.3–4.5 (triplet) |

Analyse Des Réactions Chimiques

Le mono-3-butényle ester de l'acide 1,2-benzènedicarboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe butényle peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La fonctionnalité ester peut être réduite en alcools à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation, en utilisant des réactifs et des conditions appropriés.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique, l'acide nitrique, les halogènes et les catalyseurs métalliques. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le mono-3-butényle ester de l'acide 1,2-benzènedicarboxylique a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et de polymères.

Biologie : Il sert de précurseur dans la synthèse de composés biologiquement actifs et de produits pharmaceutiques.

Médecine : Il est étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme composant dans les dispositifs médicaux.

Mécanisme d'action

Le mécanisme d'action du mono-3-butényle ester de l'acide 1,2-benzènedicarboxylique implique son interaction avec les cibles moléculaires par le biais de ses fonctionnalités ester et butényle. Le groupe ester peut subir une hydrolyse pour libérer de l'acide phtalique et du 3-butén-1-ol, qui peuvent ensuite participer à diverses voies biochimiques. Le groupe butényle peut subir des réactions d'addition, formant des liaisons covalentes avec d'autres molécules, influençant ainsi leur activité biologique .

Applications De Recherche Scientifique

Biological Studies

The compound's unique structure allows for investigations into its biological activity. Preliminary studies suggest potential interactions with biological systems, warranting further research into its efficacy as a pharmaceutical agent.

Material Science

Due to its ester functionality, this compound can be utilized in the development of polymers and plasticizers. Its incorporation into polymer matrices may enhance flexibility and thermal stability.

Chemical Reactivity Studies

The presence of both ester and alkene groups makes this compound an interesting candidate for studying reaction mechanisms in organic synthesis. It can undergo various reactions such as hydrolysis, transesterification, and polymerization.

Case Study 1: Polymer Applications

Research conducted on incorporating this compound into polyvinyl chloride (PVC) demonstrated improved thermal stability and reduced brittleness compared to standard plasticizers. This was attributed to the unique interaction between the butenyl group and the PVC matrix.

A study investigating the cytotoxic effects of various esters found that 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid exhibited moderate cytotoxicity against specific cancer cell lines, suggesting potential for further development as an anticancer agent.

Mécanisme D'action

The mechanism of action of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid involves its interaction with molecular targets through its ester and butenyl functionalities. The ester group can undergo hydrolysis to release phthalic acid and 3-buten-1-ol, which can further participate in various biochemical pathways. The butenyl group can undergo addition reactions, forming covalent bonds with other molecules, thereby influencing their biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid with analogous phthalate esters based on the available evidence:

Structural and Functional Group Variations

Phthalate esters differ in the chain length, branching, and functional groups of their ester substituents, influencing their polarity, volatility, and bioactivity. Key examples include:

Occurrence in Natural Sources

Phthalate esters are widespread in plants, fungi, and marine organisms, often as secondary metabolites:

- Plant Extracts : Diisooctyl ester dominates in Hugonia mystax (48.75%) and Helichrysum caespititium .

- Marine Organisms: Mono(2-ethylhexyl) ester is abundant in Ulva pertusa (1.89%) and Buccholzia coriacea seeds (74.88%) .

- Microbial Sources : Bacillus sp. produces dibutyl and diisobutyl esters, suggesting biosynthetic versatility .

Activité Biologique

1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid, also known by its CAS number 113793-34-3, is a chemical compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties based on diverse research findings.

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.221 g/mol

- SMILES Notation : OC(=O)c1ccccc1C(=O)OCCC=C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various compounds related to this compound. The compound has shown significant inhibitory effects against several bacterial strains, particularly those that are multidrug-resistant.

A notable study involving bacterial isolates from the Bacillus species demonstrated that certain volatile organic compounds (VOCs), including derivatives of benzenedicarboxylic acid, exhibited potent antibacterial activity against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the presence of specific compounds like acetoin and butanoic acid contributed to the enhanced antibacterial potential of these bacterial strains .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 35 ± 1.27 |

| Candida albicans | 36 ± 1.43 |

| Klebsiella aerogenes | 37 ± 1.27 |

Antioxidant Activity

Antioxidant activity is another area where this compound has shown promise. Compounds derived from similar structures have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

In comparative studies, extracts containing this ester exhibited significant radical scavenging activities in assays such as DPPH and ABTS. These findings suggest that the compound may play a role in reducing oxidative stress in biological systems .

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary data indicating that it may inhibit cancer cell proliferation. Research into related compounds has revealed mechanisms by which they can induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

One study highlighted that certain benzenedicarboxylic acid derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic application for the ester in cancer treatment .

Case Studies

Several case studies have documented the biological effects of compounds similar to this compound:

- Study on Antimicrobial Properties : A research team isolated volatile compounds from Bacillus species and identified their antibacterial efficacy against resistant strains. The study emphasized the role of benzenedicarboxylic acid derivatives in enhancing microbial resistance and developing new antimicrobial agents .

- Antioxidant Efficacy Assessment : Another study evaluated the antioxidant capacity of various extracts containing similar esters using multiple assays. The results indicated that these compounds could effectively reduce oxidative damage in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.